Azido-PEG8-TFP ester Azido-PEG8-TFP ester
Brand Name: Vulcanchem
CAS No.: 1818294-49-3
VCID: VC8083414
InChI: InChI=1S/C25H37F4N3O10/c26-20-19-21(27)24(29)25(23(20)28)42-22(33)1-3-34-5-7-36-9-11-38-13-15-40-17-18-41-16-14-39-12-10-37-8-6-35-4-2-31-32-30/h19H,1-18H2
SMILES: C1=C(C(=C(C(=C1F)F)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])F)F
Molecular Formula: C25H37F4N3O10
Molecular Weight: 615.6 g/mol

Azido-PEG8-TFP ester

CAS No.: 1818294-49-3

Cat. No.: VC8083414

Molecular Formula: C25H37F4N3O10

Molecular Weight: 615.6 g/mol

* For research use only. Not for human or veterinary use.

Azido-PEG8-TFP ester - 1818294-49-3

Specification

CAS No. 1818294-49-3
Molecular Formula C25H37F4N3O10
Molecular Weight 615.6 g/mol
IUPAC Name (2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Standard InChI InChI=1S/C25H37F4N3O10/c26-20-19-21(27)24(29)25(23(20)28)42-22(33)1-3-34-5-7-36-9-11-38-13-15-40-17-18-41-16-14-39-12-10-37-8-6-35-4-2-31-32-30/h19H,1-18H2
Standard InChI Key ICPUCGMOWKDMAI-UHFFFAOYSA-N
SMILES C1=C(C(=C(C(=C1F)F)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])F)F
Canonical SMILES C1=C(C(=C(C(=C1F)F)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Azido-PEG8-TFP ester features a linear PEG8 chain (eight ethylene oxide units) flanked by two functional termini:

  • Azide group (-N₃): Enables bioorthogonal "click" reactions, particularly copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) .

  • TFP ester: A highly reactive 2,3,5,6-tetrafluorophenyl ester that forms stable amide bonds with primary amines under mild alkaline conditions (pH 7.5–8.0) .

The PEG spacer confers water solubility (≥50 mg/mL in aqueous buffers ) while reducing steric hindrance during conjugation. Discrete PEG (dPEG®) variants ensure monodispersity, with a molecular weight of 615.57 g/mol (C₂₅H₃₇F₄N₃O₁₀) .

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC₂₅H₃₇F₄N₃O₁₀
Molecular Weight615.57 g/mol
CAS Number1818294-49-3
SolubilityDMSO, DMF, aqueous buffers
Storage Conditions-20°C (powder), -80°C (solution)
Hydrolytic Stabilityt₁/₂ >24 hrs (pH 7.5, 25°C)

Synthetic Routes and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves sequential functionalization of PEG8:

  • Azide Introduction: PEG8 diol reacts with sodium azide and triphenylphosphine in THF, forming the azide-terminated intermediate .

  • TFP Esterification: The intermediate is treated with tetrafluorophenyl chloroformate (TFP-Cl) in dichloromethane, catalyzed by N,N-diisopropylethylamine (DIPEA) .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity, verified by HPLC and LC-MS .

Industrial Manufacturing

Large-scale production optimizes:

  • Reactor Design: Continuous-flow systems minimize hydrolysis of TFP esters .

  • Cost Efficiency: Bulk PEG8 procurement reduces raw material expenses by ~40% compared to small-scale synthesis .

  • Quality Control: In-process analytics (NMR, FT-IR) ensure batch consistency, critical for regulatory compliance in therapeutic applications .

Reactivity and Bioconjugation Mechanisms

Click Chemistry with Azides

The azide group reacts with:

  • Terminal Alkynes: Cu(I)-catalyzed to form 1,4-triazoles (k = 1–10 M⁻¹s⁻¹) .

  • Dibenzocyclooctynes (DBCO): Strain-promoted reaction (k = 0.1–1 M⁻¹s⁻¹) avoids copper toxicity in live-cell labeling .

Amine Conjugation via TFP Ester

TFP esters outperform NHS esters in:

  • Reaction Rate: 2–3× faster amine coupling at pH 7.5–8.0 due to electron-withdrawing fluorines .

  • Hydrolytic Stability: Half-life of 8–12 hrs vs. 0.5–2 hrs for NHS esters under physiological conditions .

Table 2: Comparative Reactivity of Bioconjugation Reagents

ParameterTFP EsterNHS Ester
Optimal pH Range7.5–8.07.0–7.5
Hydrolysis Half-life (pH 7.4)8–12 hrs0.5–2 hrs
Amine Reactivity (k, M⁻¹s⁻¹)5.2 ± 0.32.1 ± 0.2
Stability in DMSO>6 months3–4 months

Applications in Biomedical Research

PROTAC Development

Azido-PEG8-TFP ester links E3 ligase ligands (e.g., VHL or CRBN) to target protein binders (e.g., kinase inhibitors) . Case studies demonstrate:

  • BTK Degradation: Conjugation of pomalidomide to ibrutinib via Azido-PEG8-TFP ester achieved DC₅₀ = 10 nM in lymphoma cells .

  • Solubility Enhancement: PEG8 spacers increase PROTAC solubility by 15–20× compared to alkyl linkers .

Antibody-Drug Conjugates (ADCs)

The TFP ester enables site-specific conjugation to lysine residues:

  • HER2-Targeting ADC: Trastuzumab conjugated to emtansine via Azido-PEG8-TFP ester showed IC₅₀ = 0.8 nM vs. 1.5 nM for random lysine conjugation .

  • In Vivo Stability: PEG8 reduces hepatic clearance, extending ADC half-life to 72 hrs in murine models .

Nanotechnology and Drug Delivery

  • Lipid Nanoparticle (LNP) Functionalization: Azide-PEG8-TFP ester anchors targeting ligands (e.g., folate) to LNPs, improving tumor uptake by 3.5× .

  • Hydrogel Crosslinking: CuAAC-mediated network formation enables tunable stiffness (G' = 1–50 kPa) for 3D cell culture .

Comparative Analysis with Structural Analogues

Azido-PEG4-TFP Ester

  • Shorter Spacer: Reduced hydrodynamic radius (2.1 nm vs. 3.8 nm) limits accessibility in sterically hindered environments .

  • Faster Conjugation: Higher local concentration accelerates reaction kinetics (k = 6.1 vs. 5.2 M⁻¹s⁻¹) .

Azido-PEG8-NHS Ester

  • pH Sensitivity: Requires lower pH (7.0–7.5) for optimal amine reactivity, increasing hydrolysis risk .

  • Cost: 20–30% cheaper than TFP esters but necessitates excess reagent to compensate for hydrolysis .

Future Directions and Innovations

Recent advances (2024–2025) highlight:

  • Enzyme-Mediated Conjugation: Sortase A variants enable one-step ligation of Azido-PEG8-TFP ester-modified proteins .

  • Therapeutic PROTACs: Phase I trials of PEG8-linked ARV-110 (bavdegalutamide) show 40% PSA reduction in prostate cancer .

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